Fmoc-D-Lys(Nic)-OH

Description

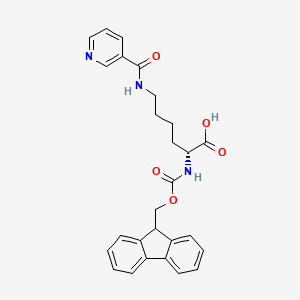

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQIRUSEYKWPF-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Architecture: A Synthesis of Three Key Moieties

An In-Depth Technical Guide to the Structure and Application of Fmoc-D-Lys(Nic)-OH

This guide provides a comprehensive analysis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-D-lysine (this compound), a specialized amino acid derivative crucial for advanced peptide synthesis. We will deconstruct its molecular architecture, explore its physicochemical properties, and detail its strategic application in Solid-Phase Peptide Synthesis (SPPS) for researchers, chemists, and professionals in drug development.

The unique functionality of this compound arises from the strategic combination of three distinct chemical components: a D-lysine scaffold, a base-labile Nα-Fmoc protecting group, and a functionalizing Nε-nicotinoyl group. Understanding the role of each component is fundamental to leveraging this reagent effectively.

The D-Lysine Scaffold

Lysine is a basic, aliphatic amino acid characterized by a side chain terminating in a primary amine (the ε-amino group).[1][2] This side chain provides a versatile point for chemical modification and often participates in critical biological interactions like hydrogen bonding and salt bridges.[1] The use of the D-enantiomer (D-lysine) instead of the naturally occurring L-lysine is a deliberate design choice to confer proteolytic resistance to the resulting peptide, thereby enhancing its in-vivo stability and therapeutic potential.

The Nα-Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to the α-amino group (Nα) of the D-lysine core. It is the cornerstone of the most widely used orthogonal strategy in modern solid-phase peptide synthesis.[3] Its primary function is to temporarily block the Nα-amine to prevent self-polymerization during the coupling of the carboxylic acid group to the growing peptide chain.

The key feature of the Fmoc group is its lability under mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This allows for its selective removal at each step of the synthesis without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin, a principle known as orthogonal protection.[6]

The Nε-Nicotinoyl Moiety: The Functional Core

The defining feature of this reagent is the nicotinoyl group attached to the ε-amino group (Nε) of the lysine side chain. The nicotinoyl group is a derivative of nicotinic acid (also known as niacin or Vitamin B3) and incorporates a pyridine ring into the side chain. This modification serves several critical purposes in peptide design:

-

Introduction of a Bioactive Handle: The pyridine ring can engage in specific biological interactions, such as π-stacking or hydrogen bonding, potentially enhancing the binding affinity and specificity of the peptide for its target receptor.[7][8]

-

Modulation of Physicochemical Properties: The aromatic and basic nature of the nicotinoyl group can alter the solubility, hydrophilicity, and overall pharmacological profile of the final peptide.

-

Site for Further Conjugation: The pyridine nitrogen offers a potential site for further chemical modifications, such as quaternization, allowing for the development of peptide-based probes or drug delivery systems.

The strategic placement of the stable nicotinoyl amide linkage on the side chain ensures it remains intact throughout the Fmoc-SPPS workflow, including the final acid-mediated cleavage from the resin.

Caption: Iterative cycle for peptide chain elongation.

Standard Protocol for Incorporation

This protocol outlines the manual incorporation of a single this compound residue onto a solid support (e.g., Rink Amide resin) bearing a growing peptide chain.

Prerequisites:

-

Resin-bound peptide with a free N-terminal amine (post-Fmoc deprotection).

-

Stock solutions: 20% (v/v) piperidine in DMF, 0.5 M HBTU in DMF, 2 M DIPEA in NMP.

Methodology:

-

Resin Swelling & Preparation:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Nα-Fmoc Deprotection (If applicable):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

-

Preparation of Coupling Solution:

-

In a separate vial, dissolve this compound (4 eq. relative to resin loading) in DMF.

-

Add HBTU solution (3.9 eq.).

-

Add DIPEA solution (8 eq.).

-

Vortex briefly and allow to pre-activate for 2-3 minutes. The solution may change color. Causality: This pre-activation step forms the reactive HOBt-ester, ensuring the coupling reaction begins immediately upon addition to the resin.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain blue/colorless) indicates successful coupling. A positive result (beads turn yellow/orange) indicates incomplete reaction, requiring a second coupling step.

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove all soluble reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the deprotection of the newly added this compound residue to allow for the coupling of the next amino acid in the sequence.

-

Conclusion

This compound is a highly specialized chemical tool that empowers peptide chemists to move beyond the canonical amino acids. Its structure is a deliberate fusion of a proteolytically stable D-amino acid backbone, a base-labile Fmoc group for seamless integration into SPPS workflows, and a functional nicotinoyl moiety. This side-chain modification introduces a unique chemical handle that can be leveraged to enhance biological activity, modulate pharmacological properties, and design sophisticated peptide-based therapeutics and research probes. A thorough understanding of its tripartite structure is the key to unlocking its full potential in the laboratory.

References

-

Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Matrix Innovation. (n.d.). Fmoc-L-Lys(Dde)-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Lys(Fmoc)-OH [75932-02-4]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Lys-OH HCl [201002-47-3]. Retrieved from [Link]

-

Hellwig, M., Degen, C., & Henle, T. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 50(5), 527–538. Retrieved from [Link]

-

Dery, M., et al. (2018). Synthesis of Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH. ResearchGate. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

-

Wikipedia. (n.d.). Lysine. Retrieved from [Link]

-

The Biology Project, University of Arizona. (n.d.). Lysine. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Lys(Boc)-OH [92122-45-7]. Retrieved from [Link]

-

Liu, Y., et al. (2022). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Journal of the American Chemical Society. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-D-Lys(Aloc)-OH - 1 g. Retrieved from [Link]

-

Matrix Innovation. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc-D-Lys(Nic)-OH: Properties and Applications in Peptide Science

Introduction: A Strategic Building Block for Advanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving complex and novel peptide architectures. Fmoc-D-Lys(Nic)-OH, an N-α-Fmoc-protected D-lysine derivative with a side-chain ε-amino group acylated with nicotinic acid, emerges as a specialized building block for researchers and drug development professionals. The incorporation of a D-amino acid offers inherent resistance to enzymatic degradation, a critical attribute for therapeutic peptide design. Furthermore, the nicotinoyl (Nic) group on the lysine side chain presents unique physicochemical properties that can be leveraged for specific applications, including potential enhancements in peptide solubility and the introduction of a versatile functional handle for further modification.[1]

This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, strategic applications in SPPS, and detailed protocols for its use. We will explore the causality behind experimental choices, offering insights grounded in established principles of peptide chemistry to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in peptide synthesis. These properties dictate its handling, storage, and reactivity.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₇N₃O₅ | [2] |

| Molecular Weight | 473.52 g/mol | [2] |

| Appearance | Solid | |

| Functional Groups | Fmoc, Nicotinoyl | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in common SPPS solvents such as DMF and NMP. |

Note: Specific analytical data such as NMR, HPLC, and Mass Spectrometry for this particular compound are not consistently provided by commercial suppliers. Researchers should perform their own characterization upon receipt.

The Strategic Role of the Nicotinoyl Protecting Group

The choice of a side-chain protecting group for lysine is a critical decision in peptide design. While the tert-butoxycarbonyl (Boc) group is the most common choice in Fmoc-based SPPS for its acid lability, the nicotinoyl group offers a distinct set of characteristics.[3]

Rationale for Employing the Nicotinoyl Group:

-

Enhanced Solubility: The pyridine ring of the nicotinoyl group can improve the solubility of the growing peptide chain, particularly for hydrophobic sequences that are prone to aggregation during synthesis.[1]

-

Modulation of Physicochemical Properties: The aromatic and polar nature of the nicotinoyl group can influence the overall properties of the final peptide, potentially affecting its conformation, binding affinity, and pharmacokinetic profile.[1]

-

Orthogonality: The nicotinoyl group is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine in DMF). Its removal under different conditions allows for selective deprotection and modification of the lysine side chain.

Experimental Protocols: Incorporation and Deprotection of this compound

The successful incorporation of this compound into a peptide sequence relies on standard and well-established Fmoc-SPPS protocols. The key distinction lies in the final cleavage and deprotection strategy, or in a selective on-resin deprotection if desired.

Standard Fmoc-SPPS Coupling Protocol

This protocol outlines the steps for incorporating this compound into a growing peptide chain on a solid support.

1. Resin Swelling:

- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

- Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[4]

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

3. Amino Acid Coupling:

- In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

- Add a base, such as N,N-diisopropylethylamine (DIPEA) (2-4 equivalents), to the activation solution.

- Add the activated amino acid solution to the deprotected peptide-resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

- Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result indicates complete coupling.

- Wash the resin thoroughly with DMF.

Diagram of the Fmoc-SPPS Cycle:

Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

Final Cleavage and Deprotection of the Nicotinoyl Group

For the final cleavage of the peptide from the resin and the simultaneous removal of the nicotinoyl and other acid-labile side-chain protecting groups, a standard trifluoroacetic acid (TFA)-based cocktail is effective.

Reagent K Cleavage Cocktail: [4]

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

After the final coupling and Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and then dichloromethane (DCM), and dry it under vacuum.

-

Add the freshly prepared Reagent K cocktail to the dried resin (approximately 10 mL per gram of resin).[4]

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.[4]

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the peptide precipitate by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Selective On-Resin Deprotection of the Nicotinoyl Group (Proposed Method)

Step 1: Quaternization of the Pyridine Ring

-

Reagents: Methyl iodide (CH₃I) in a suitable solvent like DMF or NMP.

-

Procedure:

-

Swell the peptide-resin in the chosen solvent.

-

Add an excess of methyl iodide to the resin suspension.

-

Allow the reaction to proceed at room temperature for several hours to overnight. The progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry to observe the mass shift corresponding to methylation.

-

Wash the resin thoroughly with the reaction solvent and then with DCM to remove excess methyl iodide.

-

Step 2: Mild Alkaline Hydrolysis

-

Reagents: A mild aqueous base, such as dilute ammonium hydroxide or a buffered solution at a pH of 9-10.

-

Procedure:

-

Treat the resin with the mild alkaline solution.

-

Monitor the deprotection by taking resin samples at different time points, followed by cleavage and mass spectrometry analysis.

-

Once the deprotection is complete, wash the resin extensively with water and then with DMF to prepare for the next synthetic step.

-

Causality and Rationale: The quaternization of the pyridine nitrogen with methyl iodide significantly increases the electron deficiency of the aromatic ring, making the amide bond more susceptible to nucleophilic attack. Subsequent treatment with a mild base can then hydrolyze the amide bond, releasing the free ε-amino group of lysine. This two-step process offers a potential orthogonal deprotection strategy, as the conditions are distinct from the acidic conditions used for Boc group removal and the standard basic conditions for Fmoc removal.

Diagram of Proposed Selective Nicotinoyl Deprotection:

Caption: Proposed two-step workflow for selective on-resin deprotection.

Advanced Applications and Future Perspectives

The use of this compound and other nicotinoyl-protected amino acids opens avenues for the synthesis of complex peptides with tailored properties. The nicotinoyl moiety can serve as a handle for post-synthesis modifications, such as the attachment of labels, cross-linkers, or drug conjugates. The unique electronic properties of the pyridine ring could also be exploited in the design of peptides with specific catalytic or binding functions.

Research into the deprotection of the isomeric picoloyl (Pico) group has shown that it can be catalytically removed with high chemoselectivity using inexpensive copper(II) or iron(III) salts.[5] This suggests that similar catalytic methods could potentially be developed for the nicotinoyl group, offering even milder and more efficient deprotection strategies in the future.

Conclusion

This compound is a valuable, albeit specialized, tool in the peptide chemist's arsenal. Its D-configuration provides metabolic stability, while the nicotinoyl side-chain protecting group offers potential advantages in terms of peptide solubility and provides a handle for orthogonal deprotection and further functionalization. While standard SPPS protocols are suitable for its incorporation, the development of robust and validated on-resin deprotection methods will further expand its utility. This guide provides a foundational understanding of the properties and applications of this compound, empowering researchers to strategically employ this building block in the synthesis of advanced and therapeutically relevant peptides.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Geringer, S. A., Mannino, M. P., Bandara, M. D., & Demchenko, A. V. (2020). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 18(23), 4434-4443. Available from: [Link]

- This reference is not available in the provided search results.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

- 1. mazams.weebly.com [mazams.weebly.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-D-Lys(Nic)-OH: Properties, Synthesis, and Application

Executive Summary: This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-D-lysine, or Fmoc-D-Lys(Nic)-OH. This specialized amino acid derivative is a critical building block for introducing a nicotinoyl moiety into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We will explore its physicochemical properties, strategic applications stemming from the nicotinoyl group's unique characteristics, and provide a detailed, field-proven protocol for its successful incorporation into synthetic peptides.

Introduction to this compound

In the landscape of peptide synthesis, the strategic modification of amino acid side chains is a cornerstone of designing novel therapeutics, probes, and biomaterials. This compound is a derivative of D-lysine where the alpha-amino group is protected by the base-labile Fmoc group, and the epsilon-amino group of the side chain is acylated with nicotinic acid (Vitamin B3), forming a stable amide linkage.

The incorporation of a D-amino acid isomer, such as D-lysine, inherently enhances the proteolytic resistance of the resulting peptide, a critical attribute for improving in-vivo stability and bioavailability. The addition of the nicotinoyl moiety further expands the functional possibilities. Nicotinoyl derivatives of amino acids have been synthesized to improve the stability and degradation profiles of parent molecules and to explore novel interactions with biological targets, such as DNA.[1] This makes this compound a valuable reagent for creating peptides with enhanced pharmacokinetic properties or for designing unique bioactive constructs.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for correct reagent handling, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 473.52 g/mol | [2] |

| Empirical Formula | C₂₇H₂₇N₃O₅ | [2] |

| Appearance | White to off-white solid | [2] |

| SMILES String | OC(=O)c1cccnc1)NC(=O)OCC2c3ccccc3-c4ccccc24 | [2] |

| InChI Key | CRRQIRUSEYKWPF-XMMPIXPASA-N | [2] |

| Storage | 2-8°C, desiccated |

Core Applications in Peptide and Drug Development

The selection of this compound over other lysine derivatives is a deliberate choice driven by the desired final properties of the peptide. The nicotinoyl group is stable under the standard conditions of Fmoc-SPPS, including repetitive piperidine treatments for Fmoc removal and final cleavage with trifluoroacetic acid (TFA).[1]

-

Enhanced Pharmacokinetics : Peptidyl modification with moieties like nicotinic acid can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy has been explored to improve the stability and potency of drug candidates.[1]

-

Probing Biomolecular Interactions : The pyridine ring of the nicotinoyl group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. Peptides incorporating this group can be designed to study or modulate protein-protein or protein-nucleic acid interactions. Studies have shown that nicotinoyl-amino acid conjugates exhibit an affinity for DNA.[1]

-

Development of Novel Antimicrobials : The inclusion of D-amino acids is a well-established strategy for creating antimicrobial peptides (AMPs) that are less susceptible to bacterial proteases. Modifying the lysine side chain can further tune the peptide's amphipathicity and target specificity.

Visualizing the Core Components and Workflow

To appreciate its role in synthesis, it is useful to visualize both the molecule's structure and the process of its incorporation.

Caption: Key functional components of the this compound molecule.

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Experimental Protocol for Incorporation via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin. The quantities are based on a 0.1 mmol synthesis scale.

Materials and Reagents

-

Resin : Rink Amide MBHA resin (loading ~0.5 mmol/g).

-

Amino Acid : this compound.

-

Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.

-

Deprotection Solution : 20% (v/v) Piperidine in DMF.

-

Activation Reagents : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).

-

Washing Solutions : DMF, DCM.

-

Cleavage Cocktail : 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

-

Precipitation Solvent : Cold diethyl ether.

Step-by-Step Methodology

-

Resin Preparation and Swelling :

-

Place 200 mg of Rink Amide resin (~0.1 mmol) into a fritted reaction vessel.

-

Add 5 mL of DMF and agitate gently for 30 minutes to swell the resin beads.

-

Drain the DMF.

-

-

Initial Fmoc Deprotection (of the resin or previous amino acid) :

-

Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.

-

Add a fresh 5 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.

-

Causality : This two-step deprotection ensures complete removal of the Fmoc group. The initial short step removes the bulk, and the second, longer step drives the reaction to completion.

-

Wash the resin thoroughly: 3x with DMF, 3x with DCM, and 3x with DMF (2 min each wash).

-

-

Amino Acid Activation and Coupling :

-

In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 189.4 mg) and HBTU (3.9 eq., 0.39 mmol, 148 mg) in 2 mL of DMF.

-

Add DIPEA (8 eq., 0.8 mmol, 140 µL).

-

Causality : DIPEA is a non-nucleophilic base that activates the carboxyl group for coupling without causing premature Fmoc deprotection.

-

Allow the solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the drained, deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Washing :

-

Perform a Kaiser test to confirm reaction completion. A negative result (clear/yellow beads) indicates a successful coupling. If positive (blue beads), recoupling may be necessary.

-

Once complete, drain the coupling solution.

-

Wash the resin as in step 2: 3x with DMF, 3x with DCM, and 3x with DMF. The resin is now ready for the next cycle of deprotection and coupling.

-

-

Final Cleavage and Peptide Precipitation :

-

After the entire peptide sequence is assembled, wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen.

-

Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.

-

Causality : TIS and water act as scavengers to protect sensitive residues (like Trp, Met, Cys) from reactive cations generated during the cleavage of other side-chain protecting groups.

-

Agitate at room temperature for 2-3 hours.

-

Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise into a conical tube containing 40 mL of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

-

Conclusion

This compound is a highly versatile and valuable building block in modern peptide chemistry. Its use provides a dual advantage: the D-isomer backbone enhances proteolytic stability, while the nicotinoyl side chain offers a means to modulate the peptide's physicochemical and biological properties. By leveraging the robust and orthogonal nature of Fmoc-SPPS chemistry, researchers can reliably incorporate this moiety to develop next-generation peptide therapeutics and research tools with tailored functions and improved in-vivo performance.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Unlocking Peptide Complexity: The Role of Fmoc-Lys(Dde)-OH in Custom Synthesis. CreoSalus. [Link]

-

Fmoc-D-Lys(Boc)-OH [92122-45-7] - Aapptec Peptides. Aapptec. [Link]

-

Fmoc-D-Lys(Fmoc)-OH [75932-02-4] - Aapptec Peptides. Aapptec. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. HETEROCYCLES, Vol. 92, No. 2, 2016. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

-

Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. [Link]

-

Directional coupling of synthetic peptides to poly-L-lysine and applications to the ELISA. Analytical Biochemistry. [Link]

-

Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry. [Link]

-

A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. ResearchGate. [Link]

-

Engineered Lysin-Derived Peptide as a Potent Antimicrobial for Acne Vulgaris. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Fmoc-D-Lys(Nic)-OH: A Versatile Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Lysine Modification in Peptide Therapeutics

The deliberate and precise modification of amino acid side chains is a cornerstone of modern peptide drug discovery and development. Among the canonical amino acids, lysine, with its primary ε-amino group, offers a versatile handle for the introduction of a wide array of functionalities. These modifications can profoundly influence a peptide's therapeutic properties, including its stability, solubility, receptor affinity, and pharmacokinetic profile. The choice of a temporary protecting group for the lysine side chain during solid-phase peptide synthesis (SPPS) is therefore a critical decision that dictates the synthetic strategy and the potential for subsequent modifications.

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-nicotinoyl-D-lysine (Fmoc-D-Lys(Nic)-OH), a unique building block for SPPS. We will delve into its chemical properties, synthesis, and applications, with a particular focus on the strategic advantages conferred by the nicotinoyl (Nic) protecting group. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of complex peptide-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 252049-12-0 | [1] |

| Molecular Formula | C₂₇H₂₇N₃O₅ | [2] |

| Molecular Weight | 473.52 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in common SPPS solvents such as DMF and NMP. |

The Nicotinoyl Group: More Than Just a Protecting Group

The nicotinoyl group, derived from nicotinic acid (niacin or vitamin B3), offers a unique combination of properties that distinguish it from more conventional lysine side-chain protecting groups like Boc, Cbz, or Dde.[3][4]

Enhanced Solubility and Stability

A key advantage of the nicotinoyl group is its ability to enhance the solubility and stability of the growing peptide chain.[5] The pyridine ring of the nicotinoyl moiety can improve the solvation of the peptide in the polar solvents used in SPPS, which can be particularly beneficial for the synthesis of hydrophobic or aggregation-prone sequences.

A Versatile Chemical Handle

Beyond its protective function, the nicotinoyl group serves as a versatile chemical handle for post-synthetic modifications. The pyridine ring can be targeted for various chemical transformations, allowing for the introduction of labels, cross-linkers, or other functionalities at a specific lysine residue.

Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is not readily found in standard literature, the general synthetic strategy would involve the selective protection of the α-amino and ε-amino groups of D-lysine. A plausible synthetic route is outlined below:

Deprotection of the Nicotinoyl Group

The removal of the nicotinoyl group from the lysine side chain is a critical step that must be considered in the overall synthetic strategy. The stability of the nicotinoyl group to standard Fmoc deprotection conditions (piperidine in DMF) and final cleavage from the resin (e.g., with TFA) is a key aspect of its utility. Specific conditions for the cleavage of the nicotinoyl group from a lysine side-chain are not extensively documented in readily available literature, suggesting its stability under standard SPPS conditions. Further investigation into specific cleavage cocktails or enzymatic methods may be required depending on the desired final product.

Analytical Characterization

The purity and identity of this compound and the resulting peptides should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of protected amino acids and peptides. A typical analytical method would involve a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The chromatogram of a pure sample of this compound would show a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The spectra would show characteristic signals for the protons and carbons of the Fmoc, D-lysine, and nicotinoyl moieties.

Conclusion: A Strategic Asset for Advanced Peptide Design

This compound is a valuable and versatile building block for the synthesis of complex peptides. The unique properties of the nicotinoyl group, including its ability to enhance solubility and serve as a handle for further modification, make it a strategic choice for researchers in drug discovery and development. A thorough understanding of its chemical properties, synthesis, and application in SPPS, as outlined in this guide, will empower scientists to leverage this unique reagent for the creation of novel and potent peptide-based therapeutics.

References

-

Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase - Open Access Pub. (URL: [Link])

-

Supporting Information - ScienceOpen. (URL: [Link])

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

-

Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. (URL: [Link])

- CN112110833A - Preparation method of Fmoc-Lys (Mtt)

- CN118978459B - Preparation method of Fmoc-L-Lys(ivDde)

-

FMOC-LYS-OH - SpectraBase. (URL: [Link])

-

SPPS Tips For Success Handout - Mesa Labs. (URL: [Link])

- WO2020199461A1 - Method for synthesizing polypeptide-derived compound - Google P

-

Combinatorial organic synthesis of unique biologically active compounds - Justia Patents. (URL: [Link])

-

Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - NIH. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])

-

Fmoc-D-Lys(Fmoc)-OH [75932-02-4] - Aapptec Peptides. (URL: [Link])

-

How do I protect all the side chain amine groups of lysine and arginine? - ResearchGate. (URL: [Link])

-

Selective cleavage enhanced by acetylating the side chain of lysine - PubMed. (URL: [Link])

Sources

Synthesis of Fmoc-D-Lys(Nic)-OH: A Technical Guide for Advanced Peptide Synthesis

Introduction: The Strategic Importance of Fmoc-D-Lys(Nic)-OH in Peptide and Drug Development

In the landscape of peptide synthesis and drug discovery, the incorporation of modified amino acids is a cornerstone for innovation. This compound, a derivative of D-lysine, stands out as a pivotal building block for the synthesis of complex peptides with enhanced therapeutic potential.[1] The strategic placement of the nicotinoyl (Nic) group on the ε-amino side chain of D-lysine, combined with the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, offers a unique set of advantages for researchers and drug development professionals.[1]

The D-configuration of the lysine backbone inherently provides resistance to enzymatic degradation by proteases, a critical factor in improving the in-vivo half-life of peptide-based therapeutics. Furthermore, the nicotinoyl moiety is not merely a passive protecting group; it can actively modulate the physicochemical properties of the final peptide, often enhancing solubility and stability.[1] This dual-functionality makes this compound an invaluable tool for constructing sophisticated peptide architectures, including peptide-drug conjugates and targeted therapeutics. This guide provides an in-depth technical overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles and field-proven insights.

Synthetic Strategy: Selective Acylation of the Lysine Side Chain

The synthesis of this compound hinges on the selective acylation of the ε-amino group of Fmoc-D-Lys-OH with nicotinic acid. This requires the activation of the carboxylic acid of nicotinic acid to facilitate the formation of a stable amide bond with the primary amine of the lysine side chain, while the α-amino group remains protected by the Fmoc group.

A robust and widely adopted method for such couplings in peptide chemistry involves the use of carbodiimide activators in the presence of a benzotriazole-based additive. This approach minimizes side reactions and ensures high coupling efficiency. The overall synthetic workflow can be visualized as a two-step process: activation of the coupling agent followed by the nucleophilic attack of the lysine side-chain amine.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for selective N-acylation in peptide synthesis.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Fmoc-D-Lys-OH | Peptide Synthesis Grade | Sigma-Aldrich |

| Nicotinic Acid | ≥99.5% | Alfa Aesar |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | GL Biochem |

| HOBt (1-Hydroxybenzotriazole) | Peptide Synthesis Grade | GL Biochem |

| DIEA (N,N-Diisopropylethylamine) | Peptide Synthesis Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR |

| 1 M Hydrochloric Acid | ||

| Saturated Sodium Bicarbonate Solution | ||

| Brine (Saturated Sodium Chloride Solution) | ||

| Anhydrous Magnesium Sulfate | ||

| Reverse-Phase C18 Silica Gel | for Flash Chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-D-Lys-OH (1.0 eq) and nicotinic acid (1.1 eq) in anhydrous DMF.

-

In a separate flask, dissolve HBTU (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

-

Activation and Coupling:

-

Cool the solution of Fmoc-D-Lys-OH and nicotinic acid to 0 °C in an ice bath.

-

Slowly add DIEA (2.5 eq) to the cooled solution while stirring.

-

To this mixture, add the solution of HBTU and HOBt dropwise over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

-

For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[3][4] A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for the purification of Fmoc-protected amino acids.[3]

-

Quantitative Data Summary

| Parameter | Value | Rationale |

| Stoichiometry | ||

| Fmoc-D-Lys-OH | 1.0 eq | Limiting Reagent |

| Nicotinic Acid | 1.1 eq | Slight excess to drive the reaction to completion. |

| HBTU | 1.1 eq | Coupling activator. |

| HOBt | 1.1 eq | Reduces racemization and improves coupling efficiency. |

| DIEA | 2.5 eq | Acts as a non-nucleophilic base to neutralize the reaction mixture. |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | Good solvent for all reactants. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step. |

| Reaction Time | 4-6 hours | Typical duration for complete coupling. |

| Purification | ||

| Primary Method | Flash Column Chromatography | For removal of bulk impurities. |

| Secondary Method | Reverse-Phase HPLC | For achieving high purity (>98%). |

| Expected Yield | 70-85% | Based on similar acylation reactions. |

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the Fmoc group (aromatic protons between 7.2-7.8 ppm), the nicotinoyl group (aromatic protons), and the aliphatic protons of the lysine side chain and backbone.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, with characteristic shifts for the carbonyl carbons of the Fmoc, nicotinoyl, and carboxylic acid groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The expected molecular weight for this compound (C₂₇H₂₇N₃O₅) is 473.52 g/mol .[5]

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product. A sharp, single peak at the expected retention time indicates a high degree of purity.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material, the reaction time can be extended, or an additional portion of the activated nicotinic acid can be added.

-

Side Reactions: The primary potential side reaction is the acylation of the α-amino group if the Fmoc protection is compromised. Using high-quality starting materials and anhydrous conditions minimizes this risk.

-

Purification Challenges: The amphipathic nature of the molecule can sometimes lead to challenging purification. A shallow gradient in RP-HPLC is often necessary to achieve good separation from closely eluting impurities.[3]

Conclusion: A Versatile Building Block for Next-Generation Peptides

The successful synthesis of this compound provides access to a versatile and powerful tool for the construction of novel peptide-based therapeutics. The strategic incorporation of the nicotinoyl moiety on the D-lysine scaffold opens up new avenues for modulating the pharmacokinetic and pharmacodynamic properties of peptides. This in-depth guide, from synthetic strategy to detailed experimental protocol and characterization, serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique advantages of this important amino acid derivative.

References

-

Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research, 40(5), 370-379. [Link]

-

PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. Der Pharma Chemica, 8(1), 304-311. [Link]

Sources

A Technical Guide to Fmoc-D-Lys(Nic)-OH: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Nicotinoylated Lysine in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These modifications are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of peptide candidates, enhancing their stability, and introducing novel functionalities. Among these valuable building blocks is Fmoc-D-Lys(Nic)-OH, an Nα-Fmoc protected D-lysine derivative where the side-chain ε-amino group is acylated with a nicotinoyl (nicotinic acid) moiety.

This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth information on the sourcing of this compound, its key chemical attributes, and its application in solid-phase peptide synthesis (SPPS). Furthermore, it will delve into the rationale behind utilizing the nicotinoyl group in peptide drug design, supported by detailed experimental protocols and visual workflows.

I. Sourcing and Procurement of this compound

Identifying a reliable supplier for specialized amino acid derivatives is critical for ensuring the quality and reproducibility of research. This compound is a specialty reagent and its availability can be more limited than standard protected amino acids.

Several reputable suppliers in the life sciences sector offer this compound. Below is a comparative table of known suppliers. It is important to note that pricing for such specialized reagents is often not publicly listed and typically requires a direct inquiry or quotation.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| Sigma-Aldrich (AldrichCPR) | fmoc-D-lys(nicotinoyl)-oh | 252049-12-0 | C₂₇H₂₇N₃O₅ | 473.52 | Not specified; sold "as-is" for early discovery research | Pricing available upon signing in to view organizational & contract pricing. |

| Santa Cruz Biotechnology | This compound | 252049-12-0 | C₂₇H₂₇N₃O₅ | 473.52 | >95% | For research use only[1][2]. Pricing available upon inquiry. |

| Advanced ChemTech | This compound | 252049-12-0 | C₂₇H₂₇N₃O₅ | 473.52 g/mol | Not specified | Catalog number FK3389[3]. Pricing available upon inquiry. |

| Creative Peptides | This compound | 252049-12-0 | C₂₇H₂₇N₃O₅ | Not specified | >95% | Available for inquiry[2]. |

For researchers requiring different protecting group strategies, a more common derivative, Fmoc-D-Lys(Boc)-OH, is widely available and its pricing can serve as a general reference point for cost estimation. For example, Sigma-Aldrich offers Fmoc-D-Lys(Boc)-OH (98% purity) at approximately $40.00 for 1g, $67.40 for 5g, and $210.00 for 25g[4].

II. Chemical Properties and Handling

This compound is typically supplied as a solid. Key chemical identifiers are provided in the table above.

-

Storage : It is recommended to store the compound in a cool, dry place.

III. The Role of the Nicotinoyl Moiety in Drug Development

The incorporation of a nicotinoyl group onto the side chain of lysine offers several potential advantages in the design of peptide therapeutics:

-

Modulation of Physicochemical Properties : The pyridine ring of the nicotinoyl group can influence the overall polarity, solubility, and charge distribution of the peptide.

-

Introduction of a Potential Pharmacophore : The nicotinamide structure is a key component of the coenzyme NAD+ and is recognized by a variety of enzymes. Its inclusion in a peptide sequence could introduce novel biological activities or targeting capabilities.

-

Enhancement of Stability : Acylation of the lysine side chain can protect it from enzymatic degradation, potentially increasing the in vivo half-life of the peptide.

-

Platform for Further Modification : The pyridine nitrogen can be a site for further chemical derivatization, allowing for the attachment of other functional groups, such as imaging agents or drug conjugates.

IV. Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

-

This compound

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Diethyl ether, cold

-

Acetonitrile (ACN) and water for HPLC purification

-

Mass spectrometer for analysis

Workflow for Fmoc-SPPS:

The general workflow for solid-phase peptide synthesis is depicted in the following diagram:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (or another Fmoc-amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

The following diagram illustrates the key steps in a single coupling cycle of Fmoc-SPPS:

Caption: A single amino acid coupling cycle in Fmoc-SPPS.

V. Conclusion

This compound is a valuable, albeit specialized, building block for the synthesis of modified peptides with potential therapeutic applications. While its procurement may require direct engagement with suppliers, its incorporation into peptide sequences follows standard and well-established Fmoc-SPPS protocols. The unique properties of the nicotinoyl moiety offer a promising avenue for medicinal chemists to fine-tune the biological and pharmacological profiles of peptide drug candidates. As the field of peptide therapeutics continues to evolve, the strategic use of such non-canonical amino acids will undoubtedly play a crucial role in the development of next-generation therapies.

VI. References

Sources

Section 1: Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to the Safety and Handling of Fmoc-D-Lys(Nic)-OH

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and disposal of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-D-lysine, or this compound. As a specialized amino acid derivative, its proper management is critical not only for personnel safety but also for ensuring the integrity and success of complex synthetic workflows, particularly in solid-phase peptide synthesis (SPPS).

This compound is a derivative of the D-enantiomer of lysine, an essential amino acid. It is engineered with two key protecting groups that dictate its use in chemical synthesis.[1]

-

Nα-Fmoc group: The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group attached to the alpha-amino function.[2] Its primary role is to prevent unwanted polymerization during the activation and coupling of the carboxyl group. It is selectively removed under mild basic conditions, typically with piperidine, which forms the cornerstone of the widely used Fmoc/tBu orthogonal synthesis strategy.[3]

-

Nε-Nicotinoyl (Nic) group: The nicotinoyl group, derived from nicotinic acid (Vitamin B3), protects the epsilon-amino group on the lysine side chain. This amide linkage is stable to the mild basic conditions used for Fmoc removal and the strong acidic conditions (e.g., trifluoroacetic acid) typically used for final peptide cleavage from the resin.[4][5] This makes it a permanent modification unless specific, harsher cleavage methods are employed.

The strategic placement of these groups allows for the precise incorporation of a D-lysine residue with a nicotinoyl-modified side chain into a peptide sequence.

Table 1: Physicochemical Data for this compound and Related Analogs

| Property | This compound | Fmoc-D-Lys(Boc)-OH (Analog) | Source(s) |

|---|---|---|---|

| Molecular Formula | C₂₇H₂₇N₃O₅ | C₂₆H₃₂N₂O₆ | |

| Molecular Weight | 473.52 g/mol | 468.54 g/mol | |

| Appearance | Assumed to be a white to off-white solid/powder | White to beige powder | |

| Storage Temperature | 2-8°C (Recommended) | 2-8°C to 15-25°C | [6] |

| Solubility | Soluble in common SPPS solvents (e.g., DMF, NMP) | Soluble in DMF | |

Section 2: Hazard Identification and Comprehensive Risk Assessment

Intrinsic Hazards of this compound

Based on SDSs for analogous compounds like Fmoc-Lys(Boc)-OH and Fmoc-Lys-OH (HCl), the intrinsic hazards are considered low, but caution is warranted.[7][8][9][10]

-

Physical Hazards: Not classified as a physical hazard. As a fine powder, it may form combustible dust clouds in air if dispersed in sufficient concentrations.

-

Health Hazards:

-

Environmental Hazards: Some derivatives are classified as very toxic to aquatic life with long-lasting effects.[6] Discharge into the environment must be avoided.[8]

Extrinsic Hazards from Associated Reagents

The primary risks in handling this compound arise from the hazardous chemicals required for its application in SPPS.

Table 2: Hazard Profile of Key Associated Reagents

| Reagent | Key Hazards | GHS Pictograms |

|---|---|---|

| Piperidine | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | Danger |

| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child (Reproductive Toxicity). | Danger |

| Trifluoroacetic Acid (TFA) | Fatal if inhaled. Causes severe skin burns and serious eye damage. Toxic to aquatic life. | Danger |

| Coupling Reagents (e.g., HBTU, DIC) | May cause skin and eye irritation. May cause respiratory irritation. Can be potent sensitizers. | Warning |

Section 3: Engineering Controls, Personal Protection, and Storage

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential.

Engineering Controls

-

Ventilation: All handling of the solid compound and associated volatile reagents (especially Piperidine, DMF, and TFA) must be performed in a certified chemical fume hood to maintain airborne concentrations below exposure limits.[7][10]

-

Static Control: For transfers of large quantities of the powder, use grounded equipment and conductive tools to prevent static discharge.[9]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale | Source(s) |

|---|---|---|---|

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes of hazardous liquids. | [8] |

| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). Inspect gloves prior to use. | Provides a barrier against skin contact with the compound and solvents. | [8][11] |

| Skin and Body Protection | Lab coat. For larger scale operations, consider chemically resistant aprons or suits. | Prevents contamination of personal clothing and protects skin. | [8] |

| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. If weighing outside a hood, an N95-rated respirator may be appropriate. | Prevents inhalation of fine dust. |[10] |

Handling and Storage

-

Handling: Avoid creating dust. Weigh the compound carefully in a fume hood or a ventilated balance enclosure. Keep away from strong oxidizing agents, heat, and sources of ignition.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[6] Keep away from incompatible materials such as strong oxidizing agents.[11]

Section 4: Key Experimental Protocols and Workflows

The following protocols are standard procedures for the use of this compound in manual Fmoc-SPPS. All steps must be performed in a chemical fume hood with appropriate PPE.

Workflow for a Single Coupling and Deprotection Cycle

This diagram illustrates the core logic of incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support.

Caption: Fig 1: Fmoc-SPPS Single Amino Acid Incorporation Workflow

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

Causality: This protocol activates the carboxylic acid of this compound to form a highly reactive species (e.g., an active ester) that readily reacts with the free N-terminal amine of the peptide on the resin, forming a stable amide bond.

Methodology:

-

Resin Preparation: Start with the peptide-resin that has a free N-terminal amine (confirmed by a positive Kaiser test). Swell the resin in DMF for 30 minutes.

-

Activation Solution: In a separate vessel, dissolve this compound (3 eq.), an activating agent such as OxymaPure (3 eq.), in DMF. Add the coupling reagent, such as N,N'-Diisopropylcarbodiimide (DIC) (3 eq.), and allow to pre-activate for 1-2 minutes.

-

Coupling Reaction: Drain the DMF from the swelled resin. Immediately add the activation solution to the resin.

-

Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free amines and completion of the coupling.

-

Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin now bears an N-terminally Fmoc-protected peptide, elongated by one D-Lys(Nic) residue.

Protocol 2: Nα-Fmoc Group Deprotection

Causality: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. The secondary amine, piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of the Fmoc carbamate and liberation of the free amine on the peptide. The resulting dibenzofulvene byproduct is scavenged by excess piperidine to prevent side reactions.

Caption: Fig 2: Mechanism of Fmoc Deprotection by Piperidine

Methodology:

-

Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.

-

First Treatment: Drain the DMF from the washed resin (from Protocol 1, step 6). Add the 20% piperidine solution and agitate for 2-3 minutes. Drain the solution.

-

Second Treatment: Add a fresh aliquot of the 20% piperidine solution and agitate for 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.

-

Monitoring: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the newly liberated free N-terminal amine. The resin is now ready for the next coupling cycle.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

-

Spill Response:

-

Solid Spill: Evacuate the area. Wearing full PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place in a sealed, labeled container for disposal.[11]

-

Liquid Spill (solvents): Evacuate the area. Wearing full PPE (including respiratory protection if necessary), contain the spill with absorbent material (e.g., vermiculite, sand). Prevent entry into waterways. Collect and place in a sealed, labeled container for disposal.[11]

-

Section 6: Waste Management and Disposal

Chemical waste generated from processes involving this compound must be handled as hazardous.

-

Solid Waste: Unused this compound, contaminated PPE, and used resin should be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: All liquid wastes, including DMF washes, piperidine solutions (containing the DBF-adduct), and TFA cleavage cocktails, must be collected in separate, compatible, and clearly labeled hazardous waste containers. Never mix different waste streams unless compatibility is confirmed. For example, acidic TFA waste should not be mixed with basic piperidine waste.

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6][11]

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Lys(Boc,Me)-OH. Retrieved from [Link]

-

Advanced Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

CEM Corporation. (2020). SAFETY DATA SHEET: Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]

-

Houben-Weyl. (n.d.). Photocleavable Protecting Groups. Retrieved from [Link]

-

AnaSpec, Inc. (2021). Safety Data Sheet (SDS): Fmoc - Lys(Boc) – OH. Retrieved from [Link]

-

Li, Y., et al. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. HETEROCYCLES, Vol. 92, No. 2. Retrieved from [Link]

-

Lorthioir, O., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. peptide.com [peptide.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. echemi.com [echemi.com]

- 7. peptide.com [peptide.com]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. anaspec.com [anaspec.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Solubility of Fmoc-D-Lys(Nic)-OH in different solvents

An In-depth Technical Guide to the Solubility of Fmoc-D-Lys(Nic)-OH for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of Nα-Fmoc-Nε-nicotinoyl-D-lysine (this compound), a specialized amino acid derivative crucial in peptide synthesis, particularly for the development of peptide-based therapeutics and diagnostics. Understanding and optimizing the solubility of this reagent is paramount for achieving efficient coupling, purification, and overall success in complex synthesis projects. This document moves beyond simple data recitation to explain the underlying chemical principles and provides a robust, field-tested protocol for determining solubility in your specific laboratory context.

Deconstructing this compound: A Tale of Three Moieties

The solubility of this compound is not governed by a single factor but is a complex interplay between its three primary structural components: the Nα-Fmoc protecting group, the D-lysine backbone, and the Nε-nicotinoyl group on the side chain. A clear understanding of each part is essential for predicting its behavior in various solvents.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This large, aromatic, and highly nonpolar moiety is the dominant feature of the molecule. Its hydrophobicity significantly decreases the solubility of the amino acid derivative in aqueous and highly polar protic solvents. However, it is key to its solubility in many organic solvents used in solid-phase peptide synthesis (SPPS).

-

The D-Lysine Backbone: The core amino acid contains a polar carboxylic acid and an amide linkage. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation in the presence of a base, which can be exploited to enhance solubility in certain polar systems.

-

The Nicotinoyl (Nic) Group: Derived from nicotinic acid (Vitamin B3), this pyridine-based functional group introduces a degree of polarity and potential for hydrogen bonding via its nitrogen atom. While less dominant than the Fmoc group, its presence contributes to better solubility in polar aprotic solvents compared to a simple alkyl chain.

This tripartite structure leads to an amphiphilic character, making solvent selection a critical, non-trivial step in its application.

Predicting Solubility Across Solvent Classes

Based on the structural analysis, we can establish a logical framework for predicting the solubility of this compound.

-

Polar Aprotic Solvents (Recommended): This class of solvents represents the "sweet spot" for dissolving this compound.

-

Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

-

Rationale: These solvents possess a high dielectric constant and are polar enough to interact with the lysine backbone and nicotinoyl group. Crucially, they lack acidic protons, preventing them from interfering with the carboxylic acid. Their organic nature effectively solvates the large, nonpolar Fmoc group. Consequently, high concentrations can typically be achieved in these solvents, making them ideal for preparing stock solutions for SPPS.

-

-

Polar Protic Solvents (Limited Solubility):

-

Examples: Methanol (MeOH), Ethanol (EtOH), Water.

-

Rationale: While the polar nature of these solvents can interact with the polar parts of the molecule, they are poor solvents for the nonpolar Fmoc group. In water, the compound is practically insoluble. In alcohols like methanol, limited solubility may be observed, but achieving the high concentrations required for efficient SPPS is often challenging.

-

-

Nonpolar Solvents (Insoluble):

-

Examples: Hexanes, Toluene, Dichloromethane (DCM).

-

Rationale: These solvents lack the polarity required to effectively solvate the carboxylic acid and the nicotinoyl group. The molecule's polar regions prevent it from readily dissolving in these hydrophobic environments, despite the presence of the Fmoc group. While DCM is frequently used in SPPS for washing steps, it is generally not a suitable solvent for dissolving this amino acid for coupling reactions.

-

The following diagram illustrates the decision-making process for solvent selection based on the molecule's structural features.

Caption: Solvent selection based on structural components of this compound.

Quantitative Data Summary

While comprehensive, batch-specific solubility data is best determined empirically, the following table summarizes the expected solubility based on supplier information and chemical principles. This serves as a starting point for experimental design.

| Solvent Class | Solvent | Expected Solubility | Concentration Range (Typical) | Application Notes |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble to Very Soluble | > 100 mg/mL | The standard and recommended solvent for SPPS coupling reactions and stock solution preparation. |

| Dimethyl sulfoxide (DMSO) | Soluble to Very Soluble | > 100 mg/mL | An excellent alternative to DMF, though its higher viscosity and boiling point can complicate removal. | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble to Very Soluble | > 100 mg/mL | Often used to disrupt on-resin aggregation; a strong solvent for this derivative. | |

| Polar Protic | Methanol (MeOH) | Sparingly Soluble | 1-10 mg/mL | Not suitable for preparing concentrated stock solutions for synthesis. May be used in purification. |

| Water | Practically Insoluble | < 0.1 mg/mL | Unsuitable as a primary solvent. | |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | < 1 mg/mL | Inadequate for dissolution for coupling. Primarily used for resin washing steps in SPPS protocols. |

| Nonpolar | Hexanes, Toluene | Insoluble | < 0.1 mg/mL | Unsuitable for any application involving dissolution of this compound. |

Self-Validating Protocol for Solubility Determination

To ensure reproducibility and accuracy in your specific application, it is crucial to determine the solubility of your batch of this compound in the solvent of interest. The following protocol outlines a reliable method for determining an approximate solubility limit.

Objective: To determine the saturation point of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (ensure it is dry and has been stored correctly)

-

Solvent of interest (e.g., DMF, analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Small volume glass vials (e.g., 2 mL or 4 mL) with screw caps

-

Magnetic stirrer and stir bars, or a vortex mixer

-

Calibrated micropipettes

-

Constant temperature bath or shaker (e.g., set to 25 °C)

Experimental Workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 20 mg of this compound into a clean, dry glass vial. Record the exact mass (m).

-

Initial Solvent Addition: Using a calibrated micropipette, add a small, precise volume of the test solvent (e.g., 100 µL) to the vial. This creates a starting concentration that is expected to be above the solubility limit (e.g., 200 mg/mL).

-

Equilibration: Cap the vial securely and mix the suspension vigorously using a vortex mixer or magnetic stirrer for 2-5 minutes. Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C) for at least 30 minutes to allow the system to reach equilibrium.

-

Visual Inspection: Carefully observe the vial against a dark background. Look for any undissolved solid particles. If the solution is completely clear, the solubility is higher than the current concentration; you may need to restart with a larger initial mass of the amino acid.

-

Titration: If undissolved solid remains, add another small, precise aliquot of the solvent (e.g., 20 µL). Record the new total volume of solvent added.

-

Repeat for Dissolution: Repeat steps 3 through 5, adding small increments of solvent until all the solid material has completely dissolved, and the solution is perfectly clear.

-

Calculation: Once complete dissolution is achieved, record the final total volume of solvent (V_total) used. Calculate the solubility (S) using the following formula:

-

S (mg/mL) = m (mg) / V_total (mL)

-

This protocol provides a self-validating system because the endpoint is a clear, unambiguous visual cue—the complete disappearance of solid material. By using precise measurements and allowing for equilibration, this method yields reliable, practical data for laboratory use.

Conclusion and Best Practices

The solubility of this compound is dominated by its large, nonpolar Fmoc group, making polar aprotic solvents such as DMF and DMSO the premier choice for its application in peptide synthesis. While theoretical predictions provide a strong foundation, empirical determination using the protocol described herein is essential for optimizing reaction conditions, avoiding reagent precipitation, and ensuring the success of your synthesis. Always use high-purity, dry solvents, as trace amounts of water can negatively impact the solubility of Fmoc-protected amino acids.

References

-

ScinoPharm. (n.d.). This compound Product Page. ScinoPharm. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Utilization of Fmoc-D-Lys(Nic)-OH in Solid-Phase Peptide Synthesis

Introduction: A Strategic Approach to Peptide Modification with Fmoc-D-Lys(Nic)-OH

In the landscape of advanced peptide synthesis, the incorporation of modified amino acids is a cornerstone for developing novel therapeutics, research tools, and biomaterials. This compound, an N-α-Fmoc-protected D-lysine derivative with a nicotinoyl (Nic) group on its ε-amino side chain, offers a unique building block for solid-phase peptide synthesis (SPPS). The D-configuration of the lysine residue can impart increased stability against enzymatic degradation, a desirable characteristic for therapeutic peptides. The nicotinoyl moiety, a pyridine-based acyl group, can enhance the solubility and stability of the resulting peptide[1].